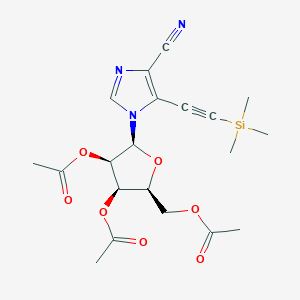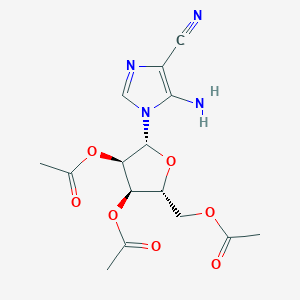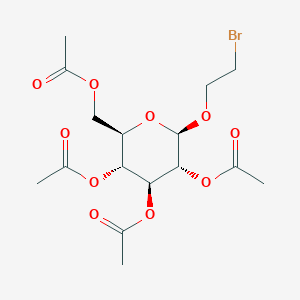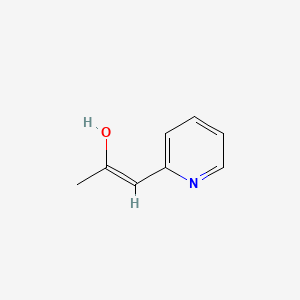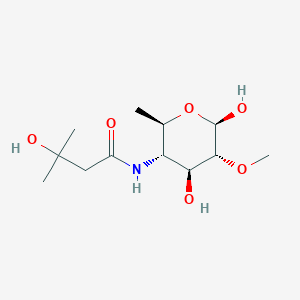
2-甲苯胺-d7
描述
Synthesis Analysis
The synthesis of 2-toluidine derivatives and their structural analysis have been explored through various chemical reactions. One study focused on the structural study of intermediate ions generated from toluidine derivatives, highlighting the complexity of synthesizing and analyzing such compounds (Tajima et al., 1989). Another research discussed the electrochemical synthesis of poly(pyrrole-co-o-toluidine), suggesting an alternative method for obtaining high-quality coatings (Yalçınkaya et al., 2008).
Molecular Structure Analysis
The molecular structure of toluidine derivatives has been extensively analyzed through various techniques. X-ray diffraction and spectroscopy methods have been used to characterize compounds such as the derivative of dithiophosphonates synthesized from reactions involving toluidine (Karakus et al., 2014).
Chemical Reactions and Properties
Toluidine derivatives undergo a range of chemical reactions, forming complex structures and exhibiting unique properties. The synthesis and characterization of poly(p-toluidine) and its crystal structure analysis provided insights into the potential applications of these compounds in various fields (Wu, 2010).
Physical Properties Analysis
The physical properties of toluidine derivatives, such as their electrochemical and photoluminescent properties, have been the subject of study. The electrochemical polymerization of o-toluidine has been investigated, demonstrating the potential for creating stable, homogeneous polymer films with good quality coating properties (Yalçınkaya et al., 2008).
Chemical Properties Analysis
The chemical properties of 2-toluidine derivatives are influenced by their structural composition and the presence of deuterium atoms. Studies on the palladium(II)-catalyzed oxidation of alcohols to aldehydes and ketones by molecular oxygen have shed light on the reactivity and potential applications of these compounds in organic synthesis (Nishimura et al., 1999).
科学研究应用
生物监测
2-甲苯胺-d7,也称为邻甲苯胺,用于生物监测 {svg_1}. 它用于分别定量尿液中的邻甲苯胺 (OT)、其六种代谢物、邻甲苯胺处理厂中存在的另外六种化学物质以及对甲苯胺的一种代谢物 {svg_2}. 这是使用酶解偶联方法完成的 {svg_3}.
腐蚀抑制
this compound 在电化学研究中经常被用作可溶性腐蚀抑制剂 {svg_4}. 它溶解在冷却系统中使用的水性介质中 {svg_5}.
形成本质导电聚邻甲苯胺
this compound 用于作为均聚单体来形成本质导电聚邻甲苯胺 {svg_6}. 该聚合物具有多种应用,将在以下各点中讨论。
共聚物的形成
除用作均聚单体外,this compound 也用作共聚物形成中的共聚单体 {svg_7}. 这些共聚物具有其自身的独特特性和应用。
防腐蚀涂层
使用 this compound 形成的聚合物和共聚物被建议用作防腐蚀涂层 {svg_8}. 这些涂层可以提供保护层以防止腐蚀。
电化学储能
使用 this compound 形成的聚合物和共聚物也被用作电化学储能装置中的活性材料 {svg_9}. 这使得 this compound 在储能领域具有重要意义。
电化学传感器
更常见的是,使用 this compound 形成的聚合物和共聚物被用作电化学传感器中的活性组分 {svg_10}. 这使得 this compound 成为开发这些传感器的关键成分。
作用机制
Target of Action
2-Toluidine-d7, also known as o-Toluidine-d7, is a deuterated labeled version of o-Toluidine . The primary target of this compound is glucose in blood and body fluids . It is widely used to measure glucose levels .
Mode of Action
The compound interacts with glucose and primary aromatic amines in a process that involves condensation in glacial acetic acid . This interaction forms an equilibrium mixture of sugar amines and corresponding Schiff bases .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Toluidine-d7 involves the formation of Schiff bases The formation of these Schiff bases is a result of the condensation process that occurs when 2-Toluidine-d7 interacts with glucose .
Pharmacokinetics
It is noted that the incorporation of stable isotopes like deuterium into drug molecules is of interest because it can potentially affect the drug’s pharmacokinetics and metabolic spectrum .
Result of Action
The result of the action of 2-Toluidine-d7 is the ability to measure glucose levels in blood and body fluids . After heating at 100°C for 10 minutes and rapidly cooling to room temperature, the absorbance at 630 nm can be measured to calculate the glucose level .
属性
IUPAC Name |
N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVCVTLRINQCPJ-LLZDZVHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)
